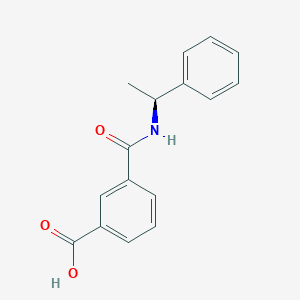
S-N-(1-Phenylethyl)-isophthalamic acid
Overview
Description
“S-N-(1-Phenylethyl)-isophthalamic acid” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It plays a crucial role in the production of optically active drugs .
Molecular Structure Analysis
The molecular formula of “S-N-(1-Phenylethyl)-isophthalamic acid” is C16H15NO3 . The InChI key is WUEKFTPKHWMMIP-VIFPVBQESA-N . The SMILES string representation is CC@HC1=CC=CC=C1C(O)=O)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
The molecular weight of “S-N-(1-Phenylethyl)-isophthalamic acid” is 269.30 . The melting point is 130-135 °C . The optical activity is [α]24/D −46°, c = 2 in ethanol .Scientific Research Applications
Novel Polyamide Synthesis
Research indicates that derivatives of isophthalic acid, including those involving phenylethyl configurations, play a crucial role in synthesizing novel polyamides. For instance, Mallakpour and Taghavi (2008) demonstrated a microwave-assisted synthesis method for creating optically active polyamides using novel aromatic diacid monomers derived from isophthalic acid modifications. These polyamides exhibited good solubility and moderate inherent viscosities, highlighting their potential in materials science for applications requiring specific optical activity and solubility properties Mallakpour & Taghavi, 2008.
Anion Binding and Molecular Recognition
Gale (2006) explored the structural chemistry of isophthalamide anion complexes, revealing their effectiveness as selective anion-binding agents. This research suggests that modifications of isophthalamide structures, potentially including S-N-(1-Phenylethyl)-isophthalamic acid derivatives, could enhance anion recognition and binding, which is crucial for developing sensors and separation technologies Gale, 2006.
Polyamide-Based Nanofiltration Membranes
The modification of polyamides with graphene oxide, as demonstrated by Yang et al. (2017), led to the development of composite nanofiltration membranes with improved water flux and antifouling properties. These findings indicate that incorporating isophthalic acid derivatives, such as S-N-(1-Phenylethyl)-isophthalamic acid, into polyamide matrices could be beneficial for enhancing water treatment technologies Yang et al., 2017.
Enhancing Polymer Properties
Research on the thermal and mechanical properties of aramids, a class of polyamides, underscores the importance of aromatic and amide linkages in achieving high-performance materials. This research suggests that derivatives of isophthalic acid, including S-N-(1-Phenylethyl)-isophthalamic acid, could play a role in synthesizing aramids with enhanced thermal stability and mechanical resistance, suitable for advanced technological applications García et al., 2010.
Chlorine-Resistant Membranes for Water Treatment
The development of chlorine-resistant polyamide membranes, as explored by Shintani et al. (2007), is crucial for reverse osmosis water treatment applications. The study's focus on the chemical structure's influence on chlorine resistance highlights the potential for isophthalic acid derivatives to contribute to the durability and effectiveness of water purification systems Shintani et al., 2007.
properties
IUPAC Name |
3-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEHNSHVTJZPRJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-N-(1-Phenylethyl)-isophthalamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)
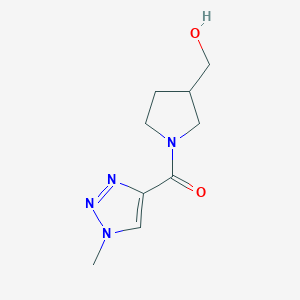
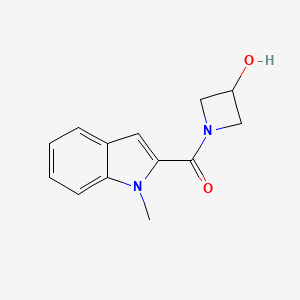
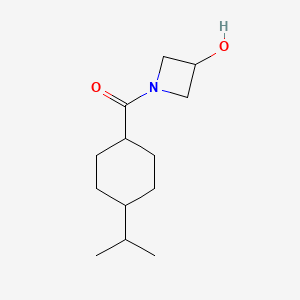
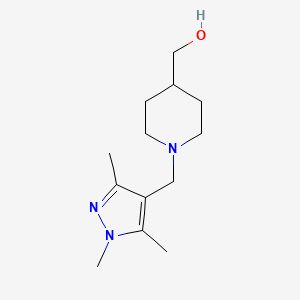
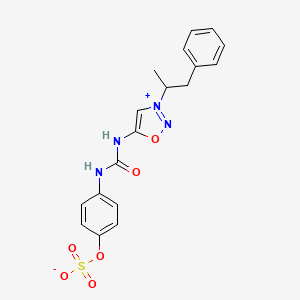
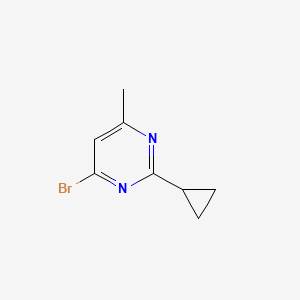
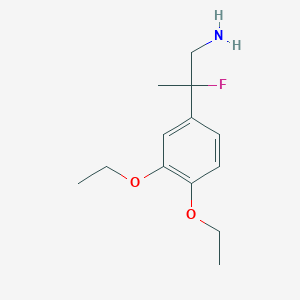
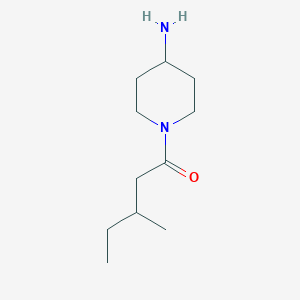
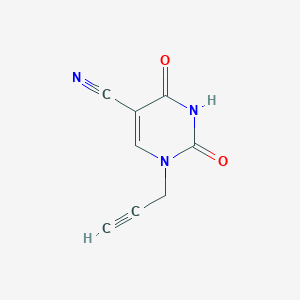
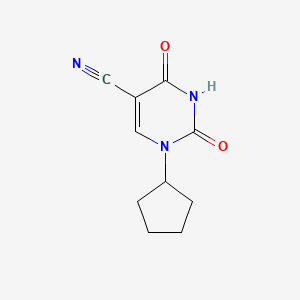
![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)